![molecular formula C13H16ClNO B7566473 1-[2-[(2-Chlorophenyl)methyl]pyrrolidin-1-yl]ethanone](/img/structure/B7566473.png)
1-[2-[(2-Chlorophenyl)methyl]pyrrolidin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-[(2-Chlorophenyl)methyl]pyrrolidin-1-yl]ethanone, also known as Deschloroketamine (DCK), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. DCK is a derivative of ketamine, which is widely used in clinical practice as an anesthetic and analgesic agent. DCK has been gaining popularity in the research community due to its unique properties and potential therapeutic applications.
作用機序
DCK acts on the N-methyl-D-aspartate (NMDA) receptors in the brain, which are involved in the regulation of pain, mood, and cognition. DCK binds to these receptors and inhibits their activity, resulting in a dissociative state and analgesia. DCK also affects other neurotransmitter systems, such as the dopamine and serotonin systems, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
DCK has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. DCK has also been shown to decrease the levels of pro-inflammatory cytokines, which are involved in the immune response. Additionally, DCK has been shown to increase the levels of antioxidant enzymes, which protect cells from oxidative stress.
実験室実験の利点と制限
DCK has several advantages as a research tool. It is a potent and selective NMDA receptor antagonist, which makes it useful for studying the role of these receptors in various physiological and pathological processes. DCK is also relatively easy to administer and has a rapid onset of action, which makes it useful for studying acute effects. However, DCK also has several limitations. It has a short duration of action, which makes it difficult to study long-term effects. Additionally, DCK has a narrow therapeutic window, which means that it can be toxic at high doses.
将来の方向性
There are several future directions for research on DCK. One area of interest is its potential use in treating depression and anxiety disorders. DCK has been shown to have rapid and long-lasting antidepressant and anxiolytic effects, which make it a promising candidate for further study. Another area of interest is its potential use in treating addiction and substance abuse disorders. DCK has been shown to reduce drug-seeking behavior in animal models, which suggests that it may be useful in treating addiction. Additionally, further studies are needed to better understand the mechanisms of action of DCK and its potential therapeutic applications.
合成法
DCK can be synthesized by the reaction of 2-chlorobenzonitrile with pyrrolidine in the presence of sodium hydride and a palladium catalyst. The resulting intermediate is then treated with ethyl chloroformate to yield DCK. The synthesis of DCK is a complex process that requires expertise and specialized equipment.
科学的研究の応用
DCK has been widely studied for its potential therapeutic applications in various fields of medicine. It has been shown to have antidepressant, anxiolytic, and analgesic properties. DCK has also been studied for its potential use in treating addiction and substance abuse disorders. Additionally, DCK has been used as a research tool to study the mechanisms of action of other drugs.
特性
IUPAC Name |
1-[2-[(2-chlorophenyl)methyl]pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-10(16)15-8-4-6-12(15)9-11-5-2-3-7-13(11)14/h2-3,5,7,12H,4,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRMXIMGJPUMPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


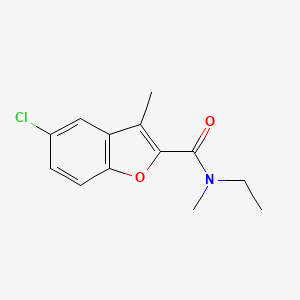

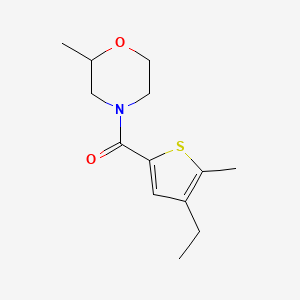
![N-[6-(3-carbamoylphenoxy)pyridin-3-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B7566435.png)
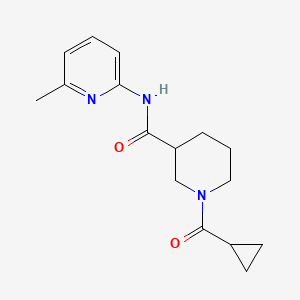
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B7566445.png)
![N-[1-(furan-2-yl)ethyl]-N-methyloxane-4-carboxamide](/img/structure/B7566451.png)
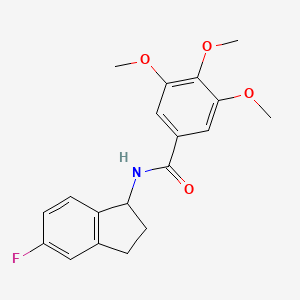
![3,3-Dimethyl-1-[4-(thiophene-3-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7566465.png)
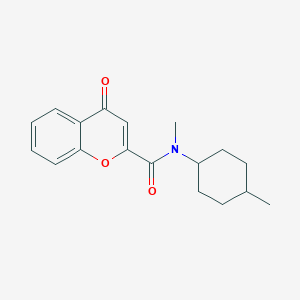

![2-(2-Methylphenyl)-1-[4-(2-thiophen-2-ylethyl)piperazin-1-yl]ethanone](/img/structure/B7566479.png)
![N-[1-(furan-2-yl)ethyl]-N,3-dimethyl-1,2-oxazole-5-carboxamide](/img/structure/B7566486.png)